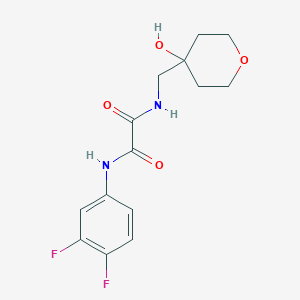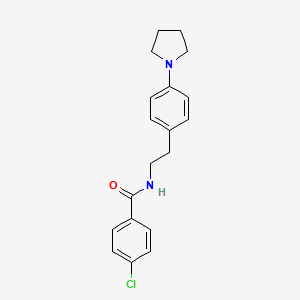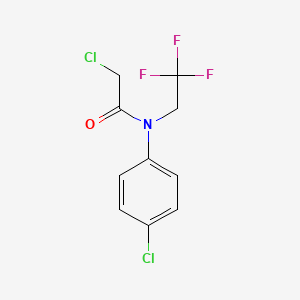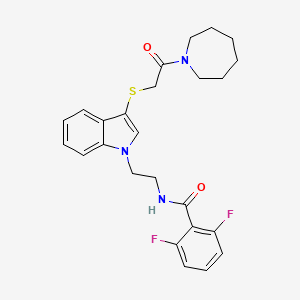![molecular formula C19H19N3O4S B2591916 3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide CAS No. 1421512-33-5](/img/structure/B2591916.png)
3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic molecule that has been developed as a potential drug candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of derivatives related to the chemical compound have been a significant area of research. These compounds are synthesized through various chemical reactions and characterized by techniques such as IR, NMR, and mass spectrometry. For instance, novel analogs have been designed and synthesized, showing promising antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis without exhibiting cytotoxicity at antimicrobial effective concentrations (Palkar et al., 2017).
Biological Evaluation
- The derivatives of this compound have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. For example, compounds synthesized from benzothiazole derivatives have shown significant antimicrobial activity against various pathogens and displayed promising anti-inflammatory and analgesic effects in preclinical models (Kumar & Singh, 2020).
Anticancer Activity
- Some studies have focused on evaluating the anticancer potential of these compounds. They have been assessed against a panel of human cancer cell lines, revealing that certain derivatives exhibit potent anticancer activities. The research underscores the potential of these compounds as scaffolds for developing new anticancer therapies (Tiwari et al., 2017).
Antimicrobial and Antitubercular Activities
- The synthesis of novel trihydroxy benzamido azetidin-2-one derivatives and their screening for antimicrobial and antitubercular activities have been reported. Compounds with specific structural features showed considerable activity against tuberculosis-causing bacteria, highlighting the potential of these derivatives in treating infectious diseases (Ilango & Arunkumar, 2011).
Molecular Docking and QSAR Studies
- The molecular docking and quantitative structure-activity relationship (QSAR) studies provide insights into the molecular interactions responsible for the biological activities of these compounds. Such research aids in the rational design of more potent derivatives by understanding the key structural elements influencing activity (Talupur et al., 2021).
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-8-5-7-14(17(15)25-2)20-18(23)22-10-12(11-22)26-19-21-13-6-3-4-9-16(13)27-19/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXJYOOBIVMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2591834.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![N-(4-ethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2591837.png)


![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)
![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)




![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)

